molecular formula C10H17F2N3 B15050898 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine

Cat. No.: B15050898
M. Wt: 217.26 g/mol
InChI Key: JUNWYBPWYIIFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine typically involves the introduction of a difluoromethyl group to a pyrazole ring. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions. For instance, difluoroacetic acid can be used as a precursor, and the reaction is often catalyzed by metal-based catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of nanoscale titanium dioxide as a catalyst has been reported to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

Major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine

InChI

InChI=1S/C10H17F2N3/c1-2-3-4-6-13-8-9-5-7-14-15(9)10(11)12/h5,7,10,13H,2-4,6,8H2,1H3

InChI Key

JUNWYBPWYIIFIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=NN1C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.